Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate is an organic compound with significant interest in various scientific fields. It is characterized by the presence of a bromine atom, a methoxy group, and an amino group attached to a phenyl ring, which is further connected to an acetate moiety. This compound’s unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate typically involves the following steps:
Bromination: The starting material, 2-methoxyphenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 2-position.
Esterification: Finally, the amino-bromo intermediate is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the desired methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the amino group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 2-amino-2-(5-formyl-2-methoxyphenyl)acetate.
Reduction: Formation of 2-amino-2-(2-methoxyphenyl)acetate.
Substitution: Formation of 2-amino-2-(5-hydroxy-2-methoxyphenyl)acetate.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Used in studies to understand biochemical pathways and interactions.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups play crucial roles in binding to active sites, while the amino group can form hydrogen bonds, enhancing the compound’s affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
- Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate
- Methyl 2-amino-2-(5-fluoro-2-methoxyphenyl)acetate
- Methyl 2-amino-2-(5-iodo-2-methoxyphenyl)acetate
Comparison:
- Bromine vs. Chlorine/Fluorine/Iodine: The bromine atom in Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate provides a unique reactivity profile compared to chlorine, fluorine, or iodine. Bromine’s size and electron-withdrawing properties influence the compound’s reactivity and interaction with molecular targets differently.
- Methoxy Group: The presence of the methoxy group in all these compounds contributes to their overall stability and reactivity, but the specific halogen atom can significantly alter their chemical behavior and applications.
Biological Activity
Methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of phenylacetates, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 2nd position on the phenyl ring. The structural formula can be represented as follows:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties , particularly against various bacterial strains. In vitro studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
These results indicate that this compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers. The half-maximal inhibitory concentration (IC50) values obtained from these studies are detailed in Table 2.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 12 |
PC-3 | 8 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Microtubule Formation: Similar to other known antimitotic agents, this compound may disrupt microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction: It has been shown to activate apoptotic pathways in cancer cells, which is critical for its anticancer effects.
- Target Interaction: The presence of bromine and methoxy groups enhances its binding affinity to specific molecular targets, influencing its biological effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells: A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of 10 µM. The study also reported minimal toxicity to normal human cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy: Another investigation focused on its antimicrobial action against resistant bacterial strains, revealing that it could effectively inhibit growth at low concentrations, supporting its potential as an alternative treatment option.
Properties
IUPAC Name |
methyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-8-4-3-6(11)5-7(8)9(12)10(13)15-2/h3-5,9H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCGNMZGUJFGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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